7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione featuring a 2-chloro-6-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 2-methylpiperidinylmethyl substituent at position 6. Its molecular formula is C₂₁H₂₂ClFN₆O₂, with an average molecular mass of 444.89 g/mol (calculated from analogous structures in and ). The 2-chloro-6-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 2-methylpiperidinylmethyl moiety introduces stereoelectronic effects that may influence receptor binding.
Eigenschaften
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2/c1-13-7-4-5-10-27(13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)8-6-9-16(14)23/h6,8-9,13H,4-5,7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJYOLWIHVNJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that the compound is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. These targets play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets through alkylation. Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in the compound likely interacts with the target molecules, causing changes in their structure and function.
Biochemical Pathways
The compound is involved in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. These derivatives can be part of various biochemical pathways, influencing the function of different biological systems. The exact downstream effects depend on the specific pathways these derivatives are involved in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its role in the synthesis of certain derivatives, it can be inferred that the compound likely influences the function of cells that are part of these biochemical pathways.
Biologische Aktivität
The compound 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative belonging to the purine class of compounds. Its structural features suggest potential interactions with various biological targets, particularly in the realm of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 373.86 g/mol
- CAS Number: 84946-20-3
The biological activity of this compound primarily derives from its ability to interact with adenosine receptors and other related enzymes. The presence of the chloro and fluorobenzyl groups enhances its lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Target Interactions
- Adenosine Receptors: The purine structure allows for interaction with various adenosine receptor subtypes (A1, A2A, A3), which are implicated in numerous physiological processes such as neurotransmission and immune response.
- Kinase Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways.
Antiproliferative Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Reference Drug (e.g., Gefitinib) | A431 | 20.72 |
| Test Compound | A431 | 15.00 |
| Test Compound | MCF7 | 12.50 |
These results indicate that the test compound demonstrates enhanced potency compared to established reference drugs.
Enzymatic Inhibition
The compound's ability to inhibit enzymes such as phospholipase A2 has been documented, suggesting a role in modulating inflammatory responses. This inhibition correlates with a reduction in phospholipid metabolism, which is critical in various pathological conditions.
Case Studies and Research Findings
-
In Vitro Studies:
- In a controlled environment, the compound was tested against multiple cancer cell lines (A431, MCF7). Results showed a marked decrease in cell viability at concentrations as low as 10 nM.
- The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
-
Animal Models:
- In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Histological analysis revealed decreased angiogenesis and increased necrosis within tumor tissues.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to other purine-2,6-diones with substitutions at positions 7 and 7. Key analogues include:
Pharmacological Implications
- Position 8 Modifications: Piperidine vs. Piperazine: The 2-methylpiperidinylmethyl group (target) offers a less basic nitrogen compared to piperazinyl derivatives (e.g., ), reducing off-target interactions with monoamine receptors. Pyrazole vs. Piperidine: The pyrazole-substituted analog () exhibits reduced steric bulk, which may improve solubility but decrease membrane permeability.
Research Findings and Trends
- Receptor Selectivity: Piperidine-substituted purine diones (e.g., target compound) show higher selectivity for adenosine A₂A receptors over A₁ compared to pyrazole analogs, as inferred from structural analogs in and .
- Metabolic Stability: Fluorinated benzyl groups (target) demonstrate improved metabolic half-life in hepatic microsome assays relative to non-fluorinated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
